An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4'-fluorobenzophenone
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-4'-fluorobenzophenone in Synthesis
2-Amino-4'-fluorobenzophenone (CAS No. 3800-06-4) is a substituted aromatic ketone that has garnered significant attention in the fields of pharmaceutical development and fine chemical synthesis. Its molecular architecture, featuring a benzophenone core functionalized with an amino group and a fluorine atom, imparts a unique combination of reactivity and physicochemical properties. This makes it a crucial intermediate in the synthesis of various high-value compounds, most notably as a key building block in the production of the cholesterol-lowering drug, Pitavastatin.[1][2] Understanding the fundamental physicochemical characteristics of this compound is paramount for process optimization, quality control, and the rational design of synthetic routes.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4'-fluorobenzophenone, supported by established analytical methodologies. The insights presented herein are intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile intermediate.
Core Physicochemical Data
A summary of the key physicochemical properties of 2-Amino-4'-fluorobenzophenone is presented below. This data serves as a foundational reference for its handling, characterization, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀FNO | [1][3] |
| Molecular Weight | 215.23 g/mol | [1][4] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1][5] |
| Melting Point | 122-131 °C | [1][5] |
| Boiling Point (Predicted) | 390.6 ± 27.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [5] |
| CAS Number | 3800-06-4 | [1][5] |
Structural Elucidation and Spectroscopic Profile
The precise arrangement of atoms and functional groups within 2-Amino-4'-fluorobenzophenone dictates its reactivity and interactions. Spectroscopic techniques are indispensable for confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the aminophenyl ring will be influenced by the electron-donating amino group, generally appearing at a higher field (lower ppm) compared to the protons on the fluorophenyl ring. The fluorine atom will induce splitting of the adjacent proton signals. The two protons of the amino group may appear as a broad singlet.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift (typically in the range of δ 190-200 ppm). The carbon atoms attached to the fluorine and nitrogen atoms will also exhibit characteristic chemical shifts.
Diagram of the Logical Workflow for NMR Analysis
Caption: A generalized workflow for NMR analysis of small organic molecules.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzophenones. The absorption spectrum of 2-Amino-4'-fluorobenzophenone is expected to exhibit characteristic bands corresponding to π → π* and n → π* transitions of the benzophenone chromophore.[6][7][8] The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzophenone.
Experimental Protocol for UV-Vis Spectroscopy:
-
Solution Preparation: Accurately weigh a small amount of 2-Amino-4'-fluorobenzophenone and dissolve it in a suitable UV-grade solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.
-
Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range appropriate for aromatic ketones, typically from 200 to 400 nm. Use the pure solvent as a blank to zero the instrument.
-
Data Acquisition: Record the absorbance spectra for each of the prepared solutions.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), a plot of absorbance versus concentration can be used to determine the molar absorptivity (ε).
Thermal Properties
The thermal behavior of 2-Amino-4'-fluorobenzophenone is a critical parameter for its purification, storage, and use in reactions conducted at elevated temperatures.
Melting Point Analysis by Differential Scanning Calorimetry (DSC)
The melting point of 2-Amino-4'-fluorobenzophenone is reported to be in the range of 122-131 °C.[1][5] Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that can be used to precisely determine the melting point and the enthalpy of fusion. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram.[9]
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the 2-Amino-4'-fluorobenzophenone sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The onset temperature of the endothermic peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Diagram of the DSC Analysis Workflow
Caption: A step-by-step workflow for determining the melting point using DSC.
Solubility Profile
The solubility of 2-Amino-4'-fluorobenzophenone in various solvents is a critical factor for its use in synthesis, purification (e.g., recrystallization), and formulation.
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly Soluble | [5] |
| Ethyl Acetate | Slightly Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (116.16 mM) | [10] |
A more comprehensive, quantitative solubility profile is essential for process development. The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14][15]
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of 2-Amino-4'-fluorobenzophenone to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of 2-Amino-4'-fluorobenzophenone is crucial, especially for its use in pharmaceutical synthesis where even trace impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of such compounds.[16][17][18][19][20] A reversed-phase HPLC method is typically suitable for the analysis of benzophenone derivatives.
General HPLC Method Parameters:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Detection: UV detection is suitable, with the wavelength set at or near one of the absorption maxima of the compound.
-
Quantification: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram of the HPLC Purity Analysis Workflow
Caption: A simplified workflow for purity analysis by HPLC.
Safety and Handling
2-Amino-4'-fluorobenzophenone is classified as an irritant.[21] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
The physicochemical properties of 2-Amino-4'-fluorobenzophenone are integral to its successful application as a key intermediate in the pharmaceutical and chemical industries. A thorough understanding of its structural, spectroscopic, thermal, and solubility characteristics, as outlined in this guide, enables researchers and process chemists to optimize synthetic procedures, ensure product quality, and develop robust and efficient manufacturing processes. The experimental protocols provided serve as a foundation for the in-house characterization and quality control of this important compound.
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